molecular formula C11H12ClF3N2O B2395524 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 306976-40-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol

カタログ番号: B2395524
CAS番号: 306976-40-9
分子量: 280.68
InChIキー: QFDHQYSCNBOECL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Constitutional Analysis

IUPAC Naming Protocol

The compound is systematically named 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol , adhering to IUPAC nomenclature rules. The name consists of three components:

  • Parent structure : Piperidin-4-ol (a six-membered piperidine ring with a hydroxyl group at position 4).
  • Substituent : A pyridin-2-yl group (a pyridine ring attached to the piperidine nitrogen at position 1).
  • Substituents on the pyridine ring :
    • 3-Chloro : A chlorine atom at position 3 of the pyridine ring.
    • 5-(Trifluoromethyl) : A trifluoromethyl (-CF₃) group at position 5 of the pyridine ring.

The numbering prioritizes substituents based on the lowest set of locants, with the hydroxyl group on the piperidine assigned position 4.

Constitutional Isomerism and Functional Groups

The compound lacks constitutional isomerism due to the fixed positions of substituents. Key functional groups include:

  • Piperidine ring : A saturated six-membered nitrogen-containing ring.
  • Hydroxyl group (-OH) : At position 4 of the piperidine, enabling hydrogen bonding.
  • Pyridine ring : A planar aromatic ring with electron-withdrawing substituents (Cl and CF₃).
Table 1: Molecular Formula and Key Identifiers
Property Value Source
Molecular formula C₁₁H₁₂ClF₃N₂O
Molecular weight 280.68 g/mol
CAS number 306976-40-9
MDL number MFCD00202495

特性

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHQYSCNBOECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism and Optimization

The aldehyde group of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde reacts with the primary amine of piperidin-4-ol to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium triacetoxyborohydride (STAB) in dichloromethane or 1,2-dichloroethane is the preferred reductant due to its selectivity and mild reaction conditions. Acetic acid is often added to catalyze imine formation, with stoichiometric ratios of aldehyde:amine:STAB typically at 1:1:1.5.

Key parameters influencing yield include:

  • Temperature : Reactions proceed optimally at 20–25°C. Elevated temperatures risk side reactions such as over-reduction.
  • Solvent polarity : Dichloromethane enhances imine stability compared to polar aprotic solvents.
  • Workup : Basic aqueous extraction (e.g., 1N NaOH) removes unreacted starting materials, followed by crystallization using ether/petroleum ether mixtures.

Intermediate Isolation and Characterization

The borane-protected intermediate, tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate, is frequently isolated prior to deprotection. Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the final product in 50–95% purity. Nuclear magnetic resonance (NMR) spectra typically show characteristic shifts for the piperidine protons (δ 3.4–4.1 ppm) and pyridine aromatic protons (δ 8.2–8.6 ppm).

Nucleophilic Aromatic Substitution

Nucleophilic substitution at the 2-position of the pyridine ring offers an alternative route. Here, piperidin-4-ol acts as a nucleophile, displacing a leaving group (e.g., chloride or bromide) from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Reaction Conditions and Catalysis

The reaction requires polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. Potassium carbonate or cesium carbonate serves as a base to deprotonate the piperidin-4-ol, enhancing nucleophilicity. Heating at 80–100°C for 12–24 hours achieves moderate-to-high yields (60–85%).

Example protocol :

  • Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv), piperidin-4-ol (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF.
  • Heat at 90°C under nitrogen for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Regioselectivity Challenges

The electron-withdrawing trifluoromethyl group at the 5-position directs nucleophilic attack preferentially to the 2-position over the 3-position. However, competing reactions at the 3-chloro site may occur if steric hindrance is insufficient. Computational studies suggest that the 2-position’s lower electron density (due to meta-directing effects) favors substitution.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable the formation of carbon-nitrogen bonds between halogenated pyridines and piperidine derivatives. While less common for this compound, Suzuki-Miyaura coupling has been explored using boronic acid intermediates.

Suzuki-Miyaura Coupling Strategy

A two-step synthesis involves:

  • Boronic acid formation : Treat 2-bromo-3-chloro-5-(trifluoromethyl)pyridine with n-butyllithium and trimethyl borate to generate the corresponding boronic acid.
  • Coupling : React the boronic acid with 4-hydroxypiperidine under Pd(PPh₃)₄ catalysis in toluene/water.

Advantages :

  • Avoids harsh reducing agents.
  • Tolerates functional groups on both coupling partners.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.
  • Lower yields (40–60%) compared to reductive amination.

Comparative Analysis of Synthetic Routes

Method Yield Range Reaction Time Key Advantages Disadvantages
Reductive Amination 50–95% 24–48 hours High selectivity, mild conditions Boc deprotection step adds complexity
Nucleophilic Substitution 60–85% 12–24 hours Direct C–N bond formation Requires high temperatures
Suzuki Coupling 40–60% 48–72 hours Functional group tolerance Low yield, expensive catalysts

Purification and Characterization

Crude this compound is purified via recrystallization (ethyl acetate/petroleum ether) or silica gel chromatography (eluent: 5–10% methanol in dichloromethane). Purity is assessed by HPLC (≥95%), with LC-MS confirming the molecular ion peak at m/z 281.1 [M+H]⁺. Hazard codes (H302, H312, H332) indicate moderate toxicity, necessitating handling in ventilated environments.

Industrial-Scale Considerations

For bulk production, reductive amination is preferred due to scalability and cost-effectiveness. Key Organics/BIONET’s process employs continuous-flow reactors to enhance mixing and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry principles.

化学反応の分析

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield various derivatives depending on the nucleophile employed .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, possess notable anticancer properties. The trifluoromethyl group enhances the potency and selectivity towards cancer targets.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu0.048Induction of apoptosis
Compound BA5490.067Cell cycle arrest

A study demonstrated that introducing trifluoromethyl groups significantly improved anticancer efficacy, inhibiting cell proliferation and inducing apoptosis in vitro and showing promising results in vivo models .

TRPV1 Modulation

This compound has been evaluated for its effects on the TRPV1 receptor, which is implicated in pain and inflammation. High-throughput screening studies have identified related piperazine derivatives as potent TRPV1 antagonists, suggesting that modifications to the piperidine structure may confer similar activity.

Antiparasitic Activity

Compounds with pyridine and piperidine moieties have shown activity against Plasmodium falciparum, the causative agent of malaria. Structural modifications aimed at enhancing solubility and metabolic stability are crucial for optimizing these compounds for therapeutic use.

Case Study 1: Anticancer Efficacy

A series of piperidine derivatives were tested for anticancer properties, revealing that the trifluoromethyl modification led to enhanced efficacy against various cancer cell lines. The study highlighted the importance of structural modifications in improving therapeutic outcomes.

Case Study 2: TRPV1 Antagonism

In pharmacological evaluations, a related compound effectively inhibited TRPV1-mediated responses in animal models of neuropathic pain. The findings suggest that structural modifications can enhance bioavailability and therapeutic potential against chronic pain conditions.

作用機序

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs differ in:

  • Heterocyclic core : Piperidine vs. piperazine, pyrrolidine, or pyrazole.
  • Substituents on the pyridine ring : Variations in halogen (Cl, Br) or CF₃ positioning.
  • Functional groups : Presence of carboxylic acids, amides, or alcohol derivatives.

Physicochemical Properties

  • Purity : A related compound, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid, is reported with 95% purity, suggesting stringent synthetic protocols for such derivatives .
  • Molecular Weight and Solubility : The target compound (MW: ~296.67 g/mol) is expected to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group, whereas piperazine analogs with carboxylic acids (e.g., CAS 303150-23-4) may exhibit higher aqueous solubility .

生物活性

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethyl group and the piperidine moiety contribute significantly to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C12H13ClF3N3OC_{12}H_{13}ClF_3N_3O. The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a piperidine ring that contains a hydroxyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on enzyme inhibition, cellular signaling pathways, and potential therapeutic applications. Below are some key findings from recent studies:

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting various enzymes. For example, the presence of the trifluoromethyl group in similar structures has been shown to increase the potency against serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may also possess significant enzyme inhibitory properties.

Antiparasitic Activity

In studies focusing on antiparasitic activity, derivatives similar to this compound were evaluated for their efficacy against parasites with resistance-associated mutations. The modifications made to the structure, such as incorporating polar functionalities, improved aqueous solubility while balancing metabolic stability and activity against parasites . Although specific data on this compound is limited, it is reasonable to hypothesize similar behavior due to structural analogies.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of compounds with similar structures:

  • Study on Antiparasitic Potency :
    • Objective : Evaluate compounds against Plasmodium falciparum.
    • Findings : Compounds with trifluoromethyl substitutions showed varied EC50 values, indicating potential for further development as antiparasitic agents .
  • Structure–Activity Relationship (SAR) Analysis :
    • Objective : Identify how structural modifications impact biological activity.
    • Findings : The introduction of polar groups adjacent to aromatic systems improved solubility and maintained activity levels, suggesting that this compound could be optimized for better performance in biological assays .

Data Tables

Property Value
Molecular FormulaC12H13ClF3N3OC_{12}H_{13}ClF_3N_3O
CAS Number338780-66-8
Molecular Weight296.69 g/mol
Biological ActivityAntiparasitic potential
Enzyme InhibitionPotentially significant

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the piperidine C-4 hydroxyl (δ ~3.5 ppm, broad) and pyridine ring substituents (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 295.0421 for C₁₁H₁₁ClF₃N₂O) .
  • X-ray Crystallography : Resolve crystal packing using PHENIX or Phaser software to validate stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-piperidine interactions) .

How do structural modifications influence biological activity in related compounds?

Advanced Research Question
Comparative analysis with analogs reveals:

  • Positional Effects : Moving the hydroxyl group from C-4 to C-3 in piperidine reduces enzyme inhibition (e.g., IC₅0 increases from 50 nM to >1 µM in kinase assays) due to altered hydrogen-bonding capacity .

  • Substituent Impact : Replacing the trifluoromethyl group with methoxy decreases metabolic stability (t₁/₂ from 6 h to <1 h in liver microsomes) .

  • Table :

    Compound ModificationKey Property ChangeBiological Impact
    -OH → -OCH₃ (piperidine)Increased lipophilicity (LogP +0.5)Enhanced membrane permeability but reduced solubility
    Cl → F (pyridine)Reduced steric bulkHigher receptor binding affinity (Ki 10 nM vs. 25 nM)

What are common byproducts in its synthesis, and how are they mitigated?

Advanced Research Question

  • Byproduct Formation :
    • Dehalogenation : Removal of the 3-chloro group under basic conditions (e.g., NEt₃) forms 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol. Mitigate by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C) .
    • Oxidation : Piperidin-4-ol hydroxyl can oxidize to ketone under harsh conditions (e.g., CrO₃). Add antioxidants like BHT (butylated hydroxytoluene) during workup .
  • Analytical Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and LC-MS to detect intermediates .

How can metabolic stability and degradation pathways be evaluated?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify metabolites via LC-HRMS:
    • Primary Metabolite : Hydroxylation at the pyridine C-4 position (m/z 311.0375) .
    • Secondary Pathway : N-dealkylation of piperidine forms 3-chloro-5-(trifluoromethyl)pyridin-2-amine (m/z 195.9872) .
  • Stability Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated oxidation .

What computational methods predict its physicochemical and drug-like properties?

Advanced Research Question

  • ADME Prediction : Use SwissADME or QikProp to calculate:
    • LogP : ~2.1 (optimal for blood-brain barrier penetration).
    • Topological Polar Surface Area (TPSA) : 45 Ų (suggests moderate oral bioavailability) .
  • Docking Studies : AutoDock Vina models show the hydroxyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2, ΔG = -9.2 kcal/mol) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。